molecular formula C10H10N2O2 B8287001 3-(3-Pyridyl)-5-isoxazoleethanol

3-(3-Pyridyl)-5-isoxazoleethanol

Cat. No.: B8287001
M. Wt: 190.20 g/mol
InChI Key: XQYVUXZLMBSZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridyl)-5-isoxazoleethanol is a chemical compound featuring a pyridyl-substituted isoxazole core, a privileged scaffold in medicinal chemistry and drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a key pharmacophore in numerous bioactive molecules and approved therapeutics, valued for its wide spectrum of biological activities . The presence of the ethanol functional group on the isoxazole ring enhances the molecule's solubility and provides a handle for further chemical derivatization, making it a valuable building block for synthesizing more complex chemical entities. Researchers can leverage this compound as a crucial precursor in developing novel fused isoxazole systems or other heterocyclic molecules targeted for therapeutic applications . The primary research applications for this compound and its structural analogs are extensive. Isoxazole derivatives are frequently investigated for their potent antimicrobial properties, with molecular docking studies showing strong binding affinities to bacterial enzymes like β-lactamases, which are crucial targets in overcoming antibiotic resistance . In neuroscience, isoxazole-based derivatives are being explored as multi-target agents for complex neurodegenerative diseases, with designs targeting enzymes such as acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE1) . Furthermore, the structural similarity of this compound to other pyridyl-isoxazole derivatives suggests potential utility in materials science and as a key intermediate in developing agrochemicals, such as miticides and nematocides . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult Safety Data Sheets (SDS) for proper handling and storage information.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(3-pyridin-3-yl-1,2-oxazol-5-yl)ethanol

InChI

InChI=1S/C10H10N2O2/c13-5-3-9-6-10(12-14-9)8-2-1-4-11-7-8/h1-2,4,6-7,13H,3,5H2

InChI Key

XQYVUXZLMBSZHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=C2)CCO

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-(3-(2-Nitrophenyl)isoxazol-5-yl)ethanol (CAS 1261236-27-4)

  • Structure: Features a 2-nitrophenyl group at the 3-position and ethanol at the 5-position of isoxazole.
  • Properties: Molecular weight = 234.21 g/mol; XlogP = 1.5 (indicative of moderate lipophilicity); hydrogen bond donors/acceptors = 1/5 .

(b) (3-Methylisoxazol-5-yl)methanol (CAS 14716-89-3)

  • Structure: Methyl group at the 3-position and methanol at the 5-position.

Pyridyl-Substituted Isoxazole Derivatives

(a) 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone (CAS 1267001-51-3)

  • Structure : Pyridine at the 3-position and acetyl group at the 5-position.
  • Properties: Molecular weight = 188.18 g/mol; ketone group increases electrophilicity compared to ethanol .
  • Contrast: The acetyl group may reduce water solubility relative to ethanol, impacting bioavailability.

(b) 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride (CAS 1353987-20-8)

  • Structure: Phenyl at 3-position and a morpholinoethanol group at 5-position.
  • Properties : The morpholine ring introduces basicity and enhances solubility in acidic conditions .

Preparation Methods

Cyclocondensation of Pyridine Aldehydes with Hydroxylamine Derivatives

The isoxazole ring is often constructed via 1,3-dipolar cycloaddition or condensation. For example, 5-hydroxy-3-(3-pyridyl)isoxazole (a precursor) is synthesized by reacting pyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. Adapting this method, the ethanol group can be introduced by substituting the hydroxyl group via nucleophilic substitution.

  • Reaction Conditions :

    • Pyridine-3-carbaldehyde, hydroxylamine hydrochloride, and potassium hydroxide in ethanol.

    • Post-synthesis alkylation with ethylene oxide or bromoethanol to yield the ethanol derivative.

  • Yield : ~65–80% for the hydroxy intermediate, with alkylation yields dependent on reaction optimization.

Suzuki–Miyaura Coupling for Pyridyl Group Introduction

Metal-catalyzed cross-coupling enables direct attachment of the pyridyl group to pre-formed isoxazoleethanol. A patented method for 5-(3-pyridyl)-2,2'-bithiophene illustrates the use of tris-3-pyridyl boroxine in Suzuki reactions.

  • Procedure :

    • Synthesize 5-bromo-isoxazoleethanol via bromination of isoxazoleethanol.

    • Couple with 3-pyridylboronic acid using Pd(PPh₃)₄ catalyst.

  • Key Parameters :

    • Temperature: 80–100°C.

    • Solvent: Toluene/water mixture.

  • Yield : Comparable couplings achieve 70–85%.

Functional Group Modification of Hydroxyisoxazole Derivatives

5-Hydroxy-3-(3-pyridyl)isoxazole (CAS 1354939-73-3) serves as a critical intermediate. Reduction or substitution reactions convert the hydroxyl group to ethanol:

  • Reduction : Use NaBH₄ or LiAlH₄ to reduce a ketone precursor.

  • Nucleophilic Substitution : React with 2-bromoethanol in DMF with K₂CO₃.

  • Yield : Substitution reactions yield ~60–75%.

Optimization and Mechanistic Insights

Catalytic Efficiency in Cyclocondensation

The use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts enhances cyclocondensation efficiency, reducing reaction times from 24 h to 6 h. Similar catalysts could expedite isoxazole formation for 3-(3-pyridyl)-5-isoxazoleethanol.

Solvent and Temperature Effects

  • Polar Solvents : Ethanol or DMF improve solubility of pyridine intermediates.

  • Temperature : Optimal cyclocondensation occurs at 80–100°C, while couplings require milder conditions (60–80°C).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationOne-pot synthesis; scalableRequires post-modification for ethanol group65–80%
Suzuki CouplingHigh regioselectivity; pure productsCostly catalysts; sensitive to oxygen70–85%
Functional ModificationUtilizes available intermediatesMulti-step process; moderate yields60–75%

Industrial-Scale Considerations

Patented routes emphasize cost-effective catalysts (e.g., trifluoromethanesulfonic acid) and solvent recycling. For example, the use of ethanol as both solvent and reactant reduces waste .

Q & A

Q. How can researchers differentiate scaffold-specific toxicity from off-target effects in preclinical studies?

  • Methodological Answer : ToxScreen assays (ATP content, mitochondrial membrane potential) identify cytotoxicity thresholds. CRISPR-Cas9 knockouts of putative targets (e.g., Naᵥ1.7 channels) isolate on-target effects. Metabolomic profiling (GC-MS/LC-MS) detects stress biomarkers (e.g., lactate, glutathione) .

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